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Compound of Interest

Compound Name:
4-Bromo-2-fluoro-5-

methylbenzaldehyde

CAS No.: 916792-23-9

Cat. No.: B1517702

Get Quote

CAS Number: 916792-23-9 IUPAC Name: 4-Bromo-2-fluoro-5-methylbenzaldehyde
Formula: C₈H₆BrFO Molecular Weight: 217.04 g/mol [1][2]

Executive Summary
4-Bromo-2-fluoro-5-methylbenzaldehyde is a trisubstituted benzene derivative characterized

by three distinct functional handles: an electrophilic aldehyde, a labile aryl bromide, and a

fluorine atom that modulates metabolic stability and lipophilicity. It serves as a critical

intermediate in the synthesis of ALDH1A1-selective fluorescent probes (e.g., AlDeSense) and

TNF-α modulators. Its structural rigidity and orthogonal reactivity make it an ideal building block

for Fragment-Based Drug Discovery (FBDD), particularly for targeting sterically demanding

protein pockets.

Chemical Identity & Physical Properties[3]
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Property Specification

CAS Number 916792-23-9

Appearance White to pale yellow solid

Melting Point 68–72 °C (Typical range for this class)

Solubility
Soluble in DCM, THF, EtOAc; sparingly soluble

in water

SMILES Cc1cc(c(cc1Br)F)C=O[3]

InChI Key XTCHJHTWCZHFQJ-UHFFFAOYSA-N

Storage 2–8 °C, Inert Atmosphere (Argon/Nitrogen)

Note on Isomers: Ensure strict verification of the substitution pattern. The isomer 4-Bromo-5-

fluoro-2-methylbenzaldehyde (CAS 861928-26-9) is commercially available but possesses

significantly different electronic properties and reactivity profiles.

Synthetic Pathways[5][6]
The synthesis of 4-Bromo-2-fluoro-5-methylbenzaldehyde typically relies on lithium-halogen

exchange due to the difficulty of direct electrophilic formylation on the highly deactivated

bromo-fluoro-toluene ring.

Protocol A: Metal-Halogen Exchange (Primary Route)
This route utilizes 1,4-dibromo-2-fluoro-5-methylbenzene as the starting material. The reaction

exploits the differential acidity and directing effects to selectively lithiate at the C-1 position.

Reagents: 1,4-Dibromo-2-fluoro-5-methylbenzene, n-Butyllithium (n-BuLi), Dimethylformamide

(DMF), THF.
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Step-by-Step Methodology:

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 1,4-

dibromo-2-fluoro-5-methylbenzene (1.0 eq) dissolved in anhydrous THF (0.4 M

concentration).

Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This

temperature is critical to prevent benzyne formation or scrambling of the lithiated species.

Lithiation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 20 minutes. Maintain

internal temperature below -70 °C.

Mechanistic Insight: The lithium-halogen exchange occurs preferentially at the bromine

para to the fluorine due to inductive stabilization, though steric factors from the methyl

group also play a role.

Formylation: Stir for 30 minutes at -78 °C, then add anhydrous DMF (1.5 eq) dropwise.

Quench: Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated aqueous

NH₄Cl.

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via

silica gel chromatography (Hexanes/EtOAc gradient).

Visualization: Synthesis Workflow
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Figure 1: Selective synthesis via cryogenic lithiation-formylation sequence.

Reactivity & Functionalization
This scaffold offers three orthogonal "handles" for divergent synthesis, allowing medicinal

chemists to rapidly generate libraries.
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A. The Aldehyde (C-1)[1][5]
Reductive Amination: Reacts with primary/secondary amines (using NaBH(OAc)₃) to form

benzylamines. This is the primary route for linking the scaffold to solubilizing tails in kinase

inhibitors.

Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to styrenes or acrylates,

extending the carbon chain for Michael acceptor design.

B. The Aryl Bromide (C-4)
Suzuki-Miyaura Coupling: The bromine atom is highly reactive toward Pd-catalyzed cross-

coupling with aryl/heteroaryl boronic acids.

Condition: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90 °C.

Buchwald-Hartwig Amination: Facilitates the introduction of aniline or piperazine motifs,

common in kinase hinge-binding regions.

C. The Aryl Fluoride (C-2)
Nucleophilic Aromatic Substitution (SₙAr): While the methyl group provides some steric

hindrance, the ortho-aldehyde (electron-withdrawing) activates the fluorine toward

displacement by strong nucleophiles (e.g., thiols, alkoxides) under elevated temperatures.

Visualization: Divergent Reactivity Map
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Figure 2: Orthogonal functionalization pathways for library generation.

Case Studies in Drug Development
Case Study 1: ALDH1A1 Fluorescent Probes
(AlDeSense)
Researchers at the University of Illinois utilized 4-Bromo-2-fluoro-5-methylbenzaldehyde to

synthesize AlDeSense, a turn-on fluorescent probe for Aldehyde Dehydrogenase 1A1

(ALDH1A1), a marker for cancer stem cells.

Role: The aldehyde moiety acts as the recognition sequence for the enzyme. The fluorine

and bromine substituents tune the electronic properties of the pendant ring to quench

fluorescence in the "off" state and enhance specificity over other ALDH isoforms.

Significance: This probe allows for the live imaging of cancer stem cells in complex biological

matrices.

Case Study 2: TNF-α Modulators
In patent WO2024112796A1, this aldehyde is reduced to the benzyl alcohol and subsequently

incorporated into macrocyclic structures designed to modulate Tumor Necrosis Factor-alpha

(TNF-α) activity.

Workflow: Aldehyde → (NaBH₄ reduction) → Benzyl Alcohol → (Mesylation/Halogenation) →

Macrocyclization.

Outcome: High-affinity inhibitors for autoimmune indications.

Safety & Handling (MSDS Highlights)
GHS Classification:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[4]
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Handling: Use in a chemical fume hood. Avoid inhalation of dust.

Emergency: In case of eye contact, rinse immediately with plenty of water for 15 minutes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. guidechem.com [guidechem.com]

2. watson-int.com [watson-int.com]

3. 4-BROMO-2-FLUORO-5-METHYLBENZOIC ACID | 415965-24-1 [chemicalbook.com]

4. guidechem.com [guidechem.com]

5. benchchem.com [benchchem.com]

6. 372519-10-3|6-Bromo-2,3,4-trifluorobenzaldehyde|BLD Pharm [bldpharm.com]

7. en.huatengsci.com [en.huatengsci.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1517702/docs?utm_src=pdf-body#technical-guide-4-bromo-2-fluoro-5-methylbenzaldehyde
https://www.guidechem.com/dictionary/en/90221-55-9.html
https://www.watson-int.com/4-bromo-2-fluoro-5-methylbenzaldehyde-cas-916792-23-9-2/
https://www.guidechem.com/encyclopedia/3-bromo-5-methylbenzaldehyde-dic418606.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61264036.htm
https://www.benchchem.com/product/B2924202
https://www.bldpharm.com/products/372519-10-3.html
https://en.huatengsci.com/product/4-Bromo-2-fluoro-5-methylbenzaldehyde.html
https://www.ambeed.com/products/633327-22-7.html
https://www.ambeed.com/products/644985-24-0.html
https://www.ambeed.com/products/112279-64-8.html
https://www.guidechem.com/dictionary/en/90221-55-9.html
https://www.watson-int.com/4-bromo-2-fluoro-5-methylbenzaldehyde-cas-916792-23-9-2/
https://www.guidechem.com/encyclopedia/3-bromo-5-methylbenzaldehyde-dic418606.html
https://en.huatengsci.com/product/4-Bromo-2-fluoro-5-methylbenzaldehyde.html
https://www.bldpharm.com/products/916792-23-9.html
https://www.benchchem.com/product/b1517702?utm_src=pdf-custom-synthesis#bc-rfq
https://www.guidechem.com/dictionary/en/90221-55-9.html
https://www.watson-int.com/4-bromo-2-fluoro-5-methylbenzaldehyde-cas-916792-23-9-2/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61264036.htm
https://www.guidechem.com/encyclopedia/3-bromo-5-methylbenzaldehyde-dic418606.html
https://www.benchchem.com/product/B2924202
https://www.bldpharm.com/products/372519-10-3.html
https://en.huatengsci.com/product/4-Bromo-2-fluoro-5-methylbenzaldehyde.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517702?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. 633327-22-7 | 5-Bromo-2,3-difluorobenzaldehyde | Fluorinated Building Blocks |
Ambeed.com [ambeed.com]

9. 644985-24-0 | 4-Bromo-2,3-difluorobenzaldehyde | Fluorinated Building Blocks |
Ambeed.com [ambeed.com]

10. 112279-64-8 | 3-Bromo-2,5-difluorobenzaldehyde | Fluorinated Building Blocks |
Ambeed.com [ambeed.com]

11. 916792-23-9|4-Bromo-2-fluoro-5-methylbenzaldehyde|BLD Pharm [bldpharm.com]

To cite this document: BenchChem. [Technical Guide: 4-Bromo-2-fluoro-5-
methylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1517702/docs#technical-guide-4-bromo-2-fluoro-5-
methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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